
(4-((4-Bromophenyl)amino)-8-methoxyquinolin-2-yl)(thiomorpholino)methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of related compounds involves multi-step procedures starting from commercially available reagents. For instance, a N-(2,4-diaryltetrahydroquinolin-1-yl) furan-2-carboxamide derivative was synthesized using a sequence of Povarov cycloaddition reaction and N-furoylation processes . Similarly, thiazolyl compounds with amino substitutions were synthesized and characterized by spectroscopic methods . These methods could potentially be adapted for the synthesis of the compound .
Molecular Structure Analysis
The molecular structures of the synthesized compounds are elucidated using techniques such as FTIR, NMR, and mass spectrometry . Density functional theory (DFT) calculations are performed to optimize the structures and analyze stability and charge transfer . These studies provide insights into the electronic and geometric properties of the molecules, which are crucial for understanding their reactivity and interaction with biological targets.
Chemical Reactions Analysis
The papers do not provide specific details on the chemical reactions of the compounds similar to "(4-((4-Bromophenyl)amino)-8-methoxyquinolin-2-yl)(thiomorpholino)methanone". However, the synthesis and characterization of structurally related compounds suggest that they may undergo typical reactions associated with their functional groups, such as amide bond formation, electrophilic aromatic substitution, and cycloaddition reactions .
Physical and Chemical Properties Analysis
The physical and chemical properties of the compounds are inferred from their molecular structures and DFT calculations. The HOMO-LUMO energy gap is used to explain the thermodynamic stability and reactivity of the compounds . The presence of electron-donating and electron-withdrawing groups in the molecules influences their physical properties, such as solubility and melting points, as well as their chemical reactivity .
科学的研究の応用
Synthesis and Imaging Applications
(4-((4-Bromophenyl)amino)-8-methoxyquinolin-2-yl)(thiomorpholino)methanone and its derivatives are involved in advanced synthetic processes for potential applications in imaging and diagnostics. For instance, the synthesis of [11C]HG-10-102-01, structurally similar to our compound of interest, demonstrates its potential use as a PET agent for imaging LRRK2 enzyme in Parkinson's disease (Wang et al., 2017). This synthesis highlights the relevance of such compounds in neurodegenerative disease research, providing a tool for better understanding and possibly diagnosing conditions like Parkinson's.
Antioxidant and Cytotoxic Activities
Research into similar compounds has shown promising antioxidant properties, which could have implications for their use in mitigating oxidative stress-related diseases. For example, derivatives with bromine have been synthesized and found to possess effective antioxidant power, suggesting potential for therapeutic use in conditions characterized by oxidative stress (Çetinkaya et al., 2012). Additionally, 3-hydroxyquinolin-4(1H)-one derivatives, related in structure to our compound of interest, have been synthesized and demonstrated cytotoxic activity against various cancer cell lines, indicating potential for cancer research and therapy (Kadrić et al., 2014).
Fluorescence Properties for Labeling and Analysis
Some derivatives exhibit fluorescence properties, making them useful as labeling agents in biochemical and medical research. For instance, 6-methoxy-4-quinolone, related in structural motif to our compound, is highlighted for its strong fluorescence in a wide pH range of aqueous media, making it suitable as a fluorescent labeling reagent for analytical applications (Hirano et al., 2004). This property is particularly valuable in the development of novel diagnostic tools and for research into cellular and molecular processes.
Synthetic Pathways and Chemical Transformations
The chemical versatility of this compound allows for diverse synthetic pathways and transformations. Studies have developed efficient methods for synthesizing similar compounds, demonstrating their broad applicability in organic synthesis and potential for creating novel molecules with therapeutic properties (Jing et al., 2018).
特性
IUPAC Name |
[4-(4-bromoanilino)-8-methoxyquinolin-2-yl]-thiomorpholin-4-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20BrN3O2S/c1-27-19-4-2-3-16-17(23-15-7-5-14(22)6-8-15)13-18(24-20(16)19)21(26)25-9-11-28-12-10-25/h2-8,13H,9-12H2,1H3,(H,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LNRCUNNJXNYPID-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC2=C1N=C(C=C2NC3=CC=C(C=C3)Br)C(=O)N4CCSCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20BrN3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
458.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

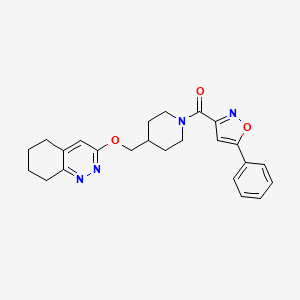

![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(3-((benzyloxy)methyl)piperidin-1-yl)acetamide oxalate](/img/structure/B2499593.png)

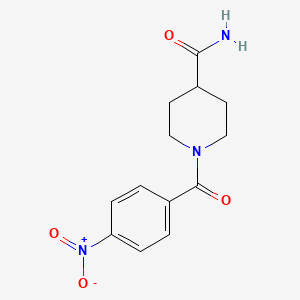
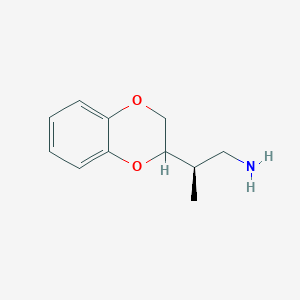
![2-[1-(Oxan-3-ylmethyl)piperidin-4-yl]-6-phenylpyridazin-3-one](/img/structure/B2499602.png)
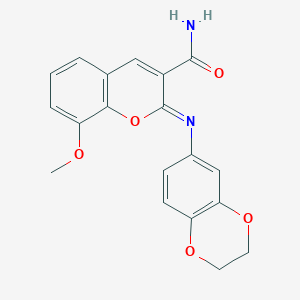
![N-(2-(methylthio)benzo[d]thiazol-6-yl)-2-(phenylsulfonyl)acetamide](/img/structure/B2499605.png)
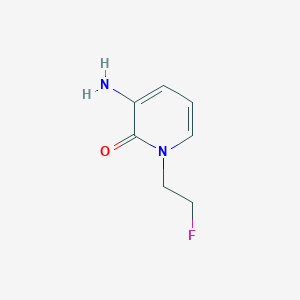
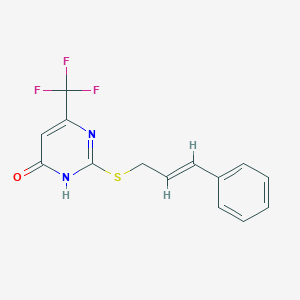
![(4-((1H-imidazol-1-yl)methyl)phenyl)(7,7-dimethyl-6,8-dioxa-2-azaspiro[3.5]nonan-2-yl)methanone](/img/structure/B2499608.png)
![(E)-4-(2-(benzo[d]thiazol-2-yl)-2-cyanovinyl)phenyl 2-(1,3-dioxoisoindolin-2-yl)acetate](/img/structure/B2499610.png)
![2-[4-(5-Cyclopropyl-1,3,4-thiadiazol-2-yl)piperazin-1-yl]-1,3-benzoxazole](/img/structure/B2499613.png)